2-Bromo-4-methyl-5-nitropyridine (CAS: 23056-47-5) is a highly functionalized, trisubstituted pyridine building block essential for the synthesis of complex pharmaceutical intermediates, including Bruton's Tyrosine Kinase (BTK) inhibitors, HIV-1 integrase inhibitors, and GPR receptor agonists. Structurally, it features a reactive 2-bromo leaving group, a sterically and synthetically useful 4-methyl handle, and a strongly electron-withdrawing 5-nitro group. This specific substitution pattern makes it a highly effective electrophile. The compound is typically utilized as a foundational scaffold where the 2-position undergoes palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), the 4-methyl group serves as an oxidizable site for ring annulation, and the 5-nitro group provides both electronic activation and a reducible moiety for downstream cyclization [1].
In procurement and process chemistry, substituting 2-bromo-4-methyl-5-nitropyridine with closely related analogs fundamentally disrupts established synthetic routes. Replacing it with the cheaper 2-chloro-4-methyl-5-nitropyridine drastically reduces the lability of the halogen, often necessitating the use of expensive, proprietary phosphine ligands to achieve acceptable yields in Suzuki couplings or cyanations. Conversely, utilizing 2-bromo-5-nitropyridine eliminates the critical 4-methyl group, completely precluding its use in pathways that require oxidation to a 4-carboxylic acid for the construction of fused heterocycles like pyrido[3,4-d]pyrimidines. Finally, un-nitrated analogs such as 2-bromo-4-methylpyridine lack the profound electronic activation provided by the 5-nitro group, rendering catalyst-free SNAr reactions unviable and forcing chemists to rely on costly transition-metal-catalyzed aminations[1].
In the synthesis of complex pharmaceutical intermediates, such as azaindole hydroxamic acids and BTK inhibitors, the 2-bromo leaving group provides highly efficient reactivity for palladium-catalyzed cross-couplings. Compared to the more abundant 2-chloro-4-methyl-5-nitropyridine, 2-bromo-4-methyl-5-nitropyridine readily undergoes cyanation with Zn(CN)2 using standard Pd(PPh3)4 and Suzuki couplings with alkylboronic acids (e.g., isobutylboronic acid) without requiring highly specialized, sterically demanding phosphine ligands. This reduces catalyst costs and improves batch-to-batch reproducibility in scale-up environments [1].
| Evidence Dimension | Cross-coupling catalyst requirement and leaving group lability |
| Target Compound Data | Achieves high conversion in cyanation and Suzuki couplings using standard Pd(PPh3)4 or Pd(OAc)2. |
| Comparator Or Baseline | 2-Chloro-4-methyl-5-nitropyridine (requires specialized electron-rich ligands for C-Cl activation). |
| Quantified Difference | Eliminates the need for expensive proprietary ligands, lowering overall catalytic system costs. |
| Conditions | Pd-catalyzed cyanation (Zn(CN)2, DMF) or Suzuki coupling (isobutylboronic acid, K2CO3/KOAc). |
Procurement of the bromo-variant streamlines process chemistry by allowing the use of cheaper, commercially standard palladium catalysts for C-C bond formation.
The presence of the 4-methyl group adjacent to the 5-nitro group is a critical structural feature for constructing fused bicyclic scaffolds, such as pyrido[3,4-d]pyrimidines used as CXCR2 antagonists. Unlike 2-bromo-5-nitropyridine, which lacks this functional handle, 2-bromo-4-methyl-5-nitropyridine undergoes controlled Jones oxidation (K2Cr2O7/H2SO4) to yield 2-bromo-5-nitropyridine-4-carboxylic acid in high yields (up to 80%). This carboxylic acid intermediate is strictly required for subsequent amide formation and cyclization steps [1].
| Evidence Dimension | Availability of an oxidizable alkyl handle for ring annulation |
| Target Compound Data | 4-methyl group successfully oxidizes to a 4-carboxylic acid (80% yield) while preserving the 2-bromo and 5-nitro groups. |
| Comparator Or Baseline | 2-Bromo-5-nitropyridine (incapable of forming the 4-carboxylic acid intermediate). |
| Quantified Difference | 100% difference in pathway viability for pyrido[3,4-d]pyrimidine synthesis. |
| Conditions | Jones oxidation (K2Cr2O7, conc. H2SO4, 0 °C to RT). |
Buyers targeting fused pyrimidine-pyridine scaffolds must select the 4-methylated precursor to enable the necessary cyclization chemistry.
The 5-nitro group in 2-bromo-4-methyl-5-nitropyridine provides profound electronic activation of the pyridine ring, specifically lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr) at the 2-position. When compared to the un-nitrated baseline, 2-bromo-4-methylpyridine, the target compound exhibits accelerated reaction kinetics with nitrogen and oxygen nucleophiles under mild basic conditions. Furthermore, the nitro group serves as a latent amine, which can be reduced post-substitution to facilitate the synthesis of azaindoles and GPR receptor agonists [1].
| Evidence Dimension | Reactivity toward SNAr and availability of a reducible nitrogen source |
| Target Compound Data | Rapid SNAr displacement of the 2-bromide due to strong para-like activation by the 5-nitro group. |
| Comparator Or Baseline | 2-Bromo-4-methylpyridine (requires significantly higher temperatures or transition-metal catalysis for amination). |
| Quantified Difference | Enables SNAr without transition-metal catalysts under milder thermal conditions. |
| Conditions | Nucleophilic displacement with amines/alkoxides. |
Selecting the nitrated analog allows process chemists to bypass expensive Buchwald-Hartwig aminations in favor of scalable, catalyst-free SNAr protocols.
A critical precursor for programs developing CXCR2 antagonists or similar bicyclic therapeutics, where the 4-methyl group is oxidized to a carboxylic acid to facilitate ring closure [1].
The compound is a highly effective starting material for palladium-catalyzed cyanations and Suzuki couplings, enabling the rapid installation of functional groups at the 2-position without specialized ligands[2].
Applicable for workflows requiring catalyst-free SNAr amination followed by nitro reduction, leveraging the 5-nitro group as both an activating moiety and a latent amine [3].
Irritant